1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine
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Overview
Description
1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine typically involves the reaction of 1-(3-chlorophenyl)piperazine with 2,3,5,6-tetramethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under appropriate conditions.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted phenyl derivatives, while oxidation or reduction could modify the functional groups present in the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes, receptors, or ion channels, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: A simpler derivative without the sulfonyl group.
4-(2,3,5,6-Tetramethylbenzenesulfonyl)piperazine: Lacks the chlorophenyl group.
Other Piperazine Derivatives: Compounds with different substituents on the piperazine ring.
Uniqueness
1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine is unique due to the presence of both the chlorophenyl and tetramethylbenzenesulfonyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
Biological Activity
1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine is a compound that belongs to the piperazine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C21H25ClN2O2S
- CAS Number : [Not available in provided sources]
- Structural Features : The compound features a piperazine ring substituted with a chlorophenyl group and a sulfonyl group derived from tetramethylbenzene.
Antiviral Activity
Recent studies have highlighted the potential of piperazine derivatives as antiviral agents. For example, compounds with similar structures have shown activity against SARS-CoV-2. Specifically, derivatives that include piperazine scaffolds have been reported to exhibit potent inhibition of viral proteases, which are crucial for viral replication .
Anticancer Properties
Piperazine-based compounds have also been investigated for their anticancer properties. A related study demonstrated that piperazine-linked naphthalimide derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved DNA intercalation and inhibition of topoisomerase II . The compound may share similar mechanisms due to its structural characteristics.
Study 1: Antiviral Screening
A recent study utilized miniaturized click chemistry to identify non-peptide-derived inhibitors of viral proteases. Compounds resembling this compound were screened, revealing promising antiviral activities with IC50 values in the low micromolar range .
Study 2: Cytotoxicity Assessment
In vitro tests on piperazine derivatives indicated varying degrees of cytotoxic effects against cancer cell lines (e.g., breast cancer 4T1 cells). The most potent derivative in the study achieved less than 80% viability at concentrations as low as 0.7 μM . This suggests that the compound could be a candidate for further development in cancer therapy.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Viral Proteases : Similar compounds have been shown to bind to viral proteases, inhibiting their function and thus preventing viral replication.
- DNA Intercalation : Piperazine derivatives can intercalate into DNA strands, disrupting replication and transcription processes in cancer cells.
- Cell Membrane Interaction : The presence of bulky substituents may enhance membrane permeability, facilitating cellular uptake and subsequent biological effects.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2S/c1-14-12-15(2)17(4)20(16(14)3)26(24,25)23-10-8-22(9-11-23)19-7-5-6-18(21)13-19/h5-7,12-13H,8-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLJFJGHYIJWPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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